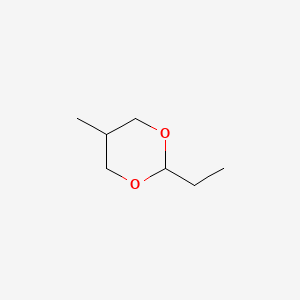

cis-2-Ethyl-5-methyl-1,3-dioxane

Description

Properties

CAS No. |

35194-54-8 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-ethyl-5-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

XJSQEWBQHRJJSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCC(CO1)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Acetalization

The primary synthesis route involves the acid-catalyzed acetalization of a ketone precursor with ethylene glycol. For this compound, the reaction typically employs 3-pentanone (or a structurally analogous ketone) and ethylene glycol in the presence of a Brønsted acid catalyst, such as $$ p $$-toluenesulfonic acid (p-TsOH) or sulfuric acid. The general reaction proceeds as follows:

$$

\text{R}1\text{C(=O)R}2 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

Key steps include:

- Protonation of the carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by ethylene glycol, forming a hemiketal intermediate.

- Cyclization to generate the 1,3-dioxane ring.

- Dehydration to yield the final product.

The cis-configuration arises from stereoelectronic factors during cyclization, favoring axial positioning of bulkier substituents to minimize steric strain.

Alternative Catalytic Systems

Recent advancements explore heterogeneous catalysts to improve efficiency. For example, zeolite-based catalysts or ion-exchange resins (e.g., Amberlyst-15) enable milder conditions (60–80°C vs. traditional 100–120°C) and reduce side reactions like polymerization. These systems also facilitate catalyst recovery, enhancing sustainability.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Optimal yields ($$\geq$$85%) are achieved at 80–100°C in toluene or cyclohexane, which form azeotropes with water to drive equilibrium toward product formation. Lower temperatures ($$\leq$$60°C) result in incomplete conversion ($$\leq$$50%), while excessive heat ($$>$$120°C) promotes decomposition.

Catalyst Loading

A catalyst loading of 1–2 mol% relative to the ketone balances reactivity and cost. Excess acid ($$>$$5 mol%) accelerates side reactions, reducing purity.

Purification and Characterization

Work-Up Procedures

Post-reaction, the crude mixture undergoes:

Analytical Validation

Gas chromatography–mass spectrometry (GC-MS/MS) confirms purity and identity via characteristic fragmentation patterns (e.g., m/z 87, 59, 57). Nuclear magnetic resonance (NMR) spectroscopy validates the cis-configuration, with distinct coupling constants ($$J_{\text{H-2,H-5}} = 6.8\ \text{Hz}$$) in the $$^1\text{H}$$ spectrum.

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities employ continuous-flow systems to enhance throughput and consistency. These systems minimize thermal gradients and enable real-time monitoring, achieving $$>$$90% yields at pilot scales.

Green Chemistry Initiatives

Solvent-free protocols and biodegradable catalysts (e.g., citric acid) are under investigation to reduce environmental impact. Preliminary data suggest comparable efficacy to traditional methods.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s rigid dioxane ring serves as a scaffold for HMG-CoA reductase inhibitors , leveraging its stereochemistry to modulate bioactivity.

Fragrance and Flavor Industry

This compound contributes earthy, woody notes to perfumes, with odor thresholds as low as 0.13–16 ng/L .

Comparative Analysis of Related Dioxanes

| Compound | Key Structural Features | Applications |

|---|---|---|

| trans-2-Ethyl-5-methyl-1,3-dioxane | Trans-configuration | Limited use due to lower stability |

| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | Bulkier substituents | Solvent in polymerization |

| 1,4-Dioxane | Two oxygen atoms at 1,4-positions | Industrial solvent (declining due to toxicity) |

Chemical Reactions Analysis

cis-2-Ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-Ethyl-5-methyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-2-Ethyl-5-methyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3-Dioxanes

Table 1: Key Structural and Molecular Comparisons

Structural and Functional Insights

Substituent Bulk and Conformation

This compound vs. 2-Ethyl-5-triphenylmethyl-1,3-dioxane :

- cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane: The dual substitution at C5 (isopropyl and methoxymethyl) creates a crowded environment, likely reducing reactivity compared to monosubstituted analogs .

Polarity and Solubility

- cis-5-Hydroxy-2-methyl-1,3-dioxane: The hydroxyl group enhances polarity, making this compound more water-soluble than non-polar analogs like this compound. This property is critical for applications in aqueous-phase reactions .

Stereochemical Effects

- cis vs. trans Isomers :

- The trans isomer of 5-Ethyl-2-isopropyl-5-(1-methoxyethyl)-1,3-dioxane exhibits distinct spatial arrangements compared to cis-configured dioxanes. Trans configurations often lead to higher melting points due to symmetric packing, whereas cis isomers may have lower thermal stability.

Q & A

What are the optimal synthetic routes for cis-2-Ethyl-5-methyl-1,3-dioxane, considering stereochemical control?

(Basic)

Answer:

The synthesis typically involves acid-catalyzed cyclization of 1,3-propanediol derivatives with ethyl-methyl ketone precursors. Using toluenesulfonic acid (pTSA) in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yields by shifting equilibrium toward product formation. Stereochemical control is achieved by selecting enantiomerically pure diols or ketones and optimizing reaction parameters (e.g., temperature, catalyst loading) to favor the cis configuration. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical integrity .

How can X-ray crystallography resolve conformational ambiguities in this compound?

(Basic)

Answer:

Single-crystal X-ray diffraction coupled with SHELXL refinement provides precise structural data, including bond lengths, angles, and ring puckering parameters. The SHELX system (notably SHELXL) is the gold standard for small-molecule refinement, enabling discrimination between cis and trans configurations. For example, the axial/equatorial orientation of ethyl and methyl groups can be unambiguously assigned using anisotropic displacement parameters and electron density maps .

What experimental strategies address contradictions between computational and experimental decomposition kinetics of 1,3-dioxanes?

(Advanced)

Answer:

Discrepancies often arise from unaccounted solvent effects or transition states in simulations. For cis-2-Ethyl-5-methyl-1,3-dioxane, validate computational models (e.g., DFT with B3LYP/6-311++G(d,p)) by:

- Incorporating solvent correction terms (e.g., SMD continuum models for DMSO).

- Comparing computed activation energies (ΔG‡) with experimental Arrhenius parameters from kinetic studies.

- Assessing substituent impacts (e.g., bulky groups increase steric hindrance, altering decomposition pathways).

Table 1: Activation Energies (ΔG‡, kJ·mol⁻¹) for 5-R-1,3-dioxane Decomposition

| Substituent (R) | Gas Phase | DMSO Solution |

|---|---|---|

| H | 297.7 | 210.3 |

| Methyl | 285.4 | 204.7 |

| Bromine | 302.1 | 301.9 |

| Adapted from computational studies |

How can this compound be functionalized for macrocycle synthesis?

(Advanced)

Answer:

The dioxane ring serves as a rigid spacer in macrocycles. Functionalization strategies include:

- Spiro-annulation: Reacting with bis-electrophiles (e.g., dihalides) to form dispiro-1,3-dioxane units.

- Nucleophilic substitution: Replacing oxygen atoms with thiols or amines to enhance host-guest binding.

- Cross-coupling: Suzuki-Miyaura reactions to append aromatic moieties for π-π interactions.

Structural validation via NOESY NMR and X-ray crystallography confirms macrocyclic geometry .

What regulatory considerations apply to this compound in EU research?

(Advanced)

Answer:

Structurally related 1,3-dioxanes (e.g., karanal group) are classified as Substances of Very High Concern (SVHCs) under REACH due to environmental persistence. Compliance requires:

- Substitution assessments for non-SVHC alternatives.

- Rigorous waste disposal protocols (e.g., incineration with flue gas scrubbing).

- Monitoring ECHA updates for emerging restrictions .

How do solvent effects influence the reaction kinetics of this compound?

(Advanced)

Answer:

Polar aprotic solvents (e.g., DMSO) stabilize charged transition states, reducing ΔG‡ by up to 93 kJ·mol⁻¹. For example, DMSO lowers the energy barrier for nitro-substituted dioxane decomposition by 80× via dipole-dipole interactions. In contrast, non-polar solvents (e.g., hexane) show negligible stabilization. Solvent choice must balance kinetic acceleration with compatibility for sensitive functional groups .

What methodologies confirm the biological activity of this compound derivatives?

(Advanced)

Answer:

Derivatization with pharmacophores (e.g., nitro, hydroxyalkyl groups) enables biological screening:

- Enzyme inhibition assays: Test interactions with cytochrome P450 or hydrolases using fluorogenic substrates.

- Antimicrobial studies: Broth microdilution assays against Gram-positive/-negative bacteria.

- Cytotoxicity profiling: MTT assays on human cell lines (e.g., HEK293) to assess therapeutic windows.

Quantitative structure-activity relationship (QSAR) models guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.